L-Cysteinyl-L-prolyl-L-valyl-L-glutamine
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Overview
Description
L-Cysteinyl-L-prolyl-L-valyl-L-glutamine is a peptide compound composed of four amino acids: cysteine, proline, valine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-glutamine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for L-proline and L-cysteine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-prolyl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Scientific Research Applications
L-Cysteinyl-L-prolyl-L-valyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-valyl-L-glutamine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The proline residue can induce conformational changes in peptides, affecting their biological activity. Valine and glutamine residues contribute to the overall stability and solubility of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-prolyl-L-cysteinyl-L-valyl-L-threonyl-L-prolyl-L-valyl-L-alanyl-L-threonyl-L-alaninamide
- L-Prolyl-L-valyl-L-valyl-L-proline
- L-Valylglycyl-L-valyl-L-prolylglycine
Uniqueness
L-Cysteinyl-L-prolyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while proline induces conformational rigidity. Valine and glutamine contribute to the peptide’s stability and solubility, making it suitable for various applications.
Properties
CAS No. |
920742-89-8 |
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Molecular Formula |
C18H31N5O6S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H31N5O6S/c1-9(2)14(16(26)21-11(18(28)29)5-6-13(20)24)22-15(25)12-4-3-7-23(12)17(27)10(19)8-30/h9-12,14,30H,3-8,19H2,1-2H3,(H2,20,24)(H,21,26)(H,22,25)(H,28,29)/t10-,11-,12-,14-/m0/s1 |
InChI Key |
DAIUGTWCBBWARM-MNXVOIDGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
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